molecular formula C6H7LiO4 B12646416 Lithium ethyl fumarate CAS No. 76260-93-0

Lithium ethyl fumarate

Cat. No.: B12646416
CAS No.: 76260-93-0
M. Wt: 150.1 g/mol
InChI Key: GJCZWAFTBMHEPF-BJILWQEISA-M
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Description

Lithium ethyl fumarate is an organolithium compound that combines lithium with ethyl fumarate. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. This compound is known for its unique properties, which make it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium ethyl fumarate can be synthesized through the reaction of lithium hydroxide with ethyl fumarate. The reaction typically involves dissolving lithium hydroxide in deionized water and slowly adding ethyl fumarate to the solution. The mixture is then stirred for several hours to ensure complete reaction. The resulting solution is filtered and allowed to crystallize, yielding this compound crystals .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and consistency of the final product. The crystallization process is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium ethyl fumarate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form lithium fumarate and ethyl radicals.

    Reduction: The compound can be reduced to form lithium ethyl succinate.

    Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine and bromine are commonly used.

Major Products Formed

    Oxidation: Lithium fumarate and ethyl radicals.

    Reduction: Lithium ethyl succinate.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Lithium ethyl fumarate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lithium ethyl fumarate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which play crucial roles in cellular signaling and metabolism. By modulating these enzymes, this compound can influence various cellular processes, including cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Lithium ethyl fumarate can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of lithium and ethyl fumarate, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

76260-93-0

Molecular Formula

C6H7LiO4

Molecular Weight

150.1 g/mol

IUPAC Name

lithium;(E)-4-ethoxy-4-oxobut-2-enoate

InChI

InChI=1S/C6H8O4.Li/c1-2-10-6(9)4-3-5(7)8;/h3-4H,2H2,1H3,(H,7,8);/q;+1/p-1/b4-3+;

InChI Key

GJCZWAFTBMHEPF-BJILWQEISA-M

Isomeric SMILES

[Li+].CCOC(=O)/C=C/C(=O)[O-]

Canonical SMILES

[Li+].CCOC(=O)C=CC(=O)[O-]

Related CAS

2459-05-4 (Parent)

Origin of Product

United States

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